2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone

Catalog No.
S3277254
CAS No.
190966-44-0
M.F
C12H11BrO3S
M. Wt
315.18
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-en...

CAS Number

190966-44-0

Product Name

2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone

IUPAC Name

2-bromo-3-(4-methylsulfonylphenyl)cyclopent-2-en-1-one

Molecular Formula

C12H11BrO3S

Molecular Weight

315.18

InChI

InChI=1S/C12H11BrO3S/c1-17(15,16)9-4-2-8(3-5-9)10-6-7-11(14)12(10)13/h2-5H,6-7H2,1H3

InChI Key

RWDCKVDOJYLMSM-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)CC2)Br

Solubility

not available

2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone is a synthetic organic compound characterized by its unique cyclopentene structure. Its molecular formula is C12_{12}H11_{11}BrO2_{2}S, with a molecular weight of approximately 295.19 g/mol. The compound features a bromine atom and a methylsulfonyl group attached to a phenyl ring, which contributes to its chemical reactivity and biological properties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of anti-inflammatory agents.

There is no scientific literature available describing a mechanism of action for 2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone.

  • Bromo-containing compounds can be lachrymators (tear irritants) and should be handled with appropriate eye protection and ventilation.
  • Organic compounds, in general, should be handled with gloves and in a well-ventilated fume hood.

The reactivity of 2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone can be attributed to its electrophilic bromine atom and the double bond within the cyclopentene ring. Common reactions include:

  • Nucleophilic Substitution: The bromine can be replaced by nucleophiles, leading to various derivatives.
  • Electrophilic Addition: The double bond can undergo addition reactions with nucleophiles, such as amines or alcohols.
  • Cyclization Reactions: The compound can participate in cyclization to form more complex cyclic structures.

These reactions enable the synthesis of various derivatives that may exhibit enhanced biological activities.

Research indicates that compounds similar to 2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone may possess significant biological activities, particularly as inhibitors of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the inflammatory process, and selective inhibitors are sought after for treating conditions such as arthritis and other inflammatory diseases . Additionally, related compounds have shown potential in treating conditions like dysmenorrhea and asthma .

The synthesis of 2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone typically involves several steps:

  • Formation of Cyclopentene Derivative: Starting from appropriate precursors, cyclopentene can be formed through cyclization reactions.
  • Bromination: The introduction of bromine is achieved using brominating agents such as phosphorus tribromide or N-bromosuccinimide.
  • Sulfonylation: The methylsulfonyl group can be introduced via sulfonylation reactions using methylsulfonyl chloride in the presence of a base like triethylamine.

These methods allow for the efficient production of the compound while maintaining high yields.

Due to its structural characteristics, 2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing anti-inflammatory drugs targeting COX-2.
  • Chemical Research: As an intermediate in synthesizing other biologically active compounds.
  • Material Science: Potential use in developing new materials due to its unique chemical properties.

Interaction studies involving 2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone focus on its binding affinity to various biological targets, particularly enzymes involved in inflammatory pathways. Preliminary studies suggest that this compound may selectively inhibit COX-2 over COX-1, which could minimize gastrointestinal side effects commonly associated with non-selective NSAIDs .

Several compounds share structural similarities with 2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone. These include:

Compound NameMolecular FormulaUnique Features
4-MethylsulfonylphenolC7_{7}H9_{9}O3_{3}SSimple phenolic structure with methylsulfonyl group
3-Aminocyclopent-2-enoneC5_{5}H7_{7}NOContains an amino group instead of sulfonyl
2-Bromo-1-(4-methylsulfonylphenyl)ethanoneC9_{9}H9_{9}BrO3_{3}SSimilar brominated structure but different functional groups

Uniqueness

The uniqueness of 2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone lies in its specific combination of a brominated cyclopentene framework and a methylsulfonyl substitution on the phenyl ring. This combination may enhance its biological activity compared to simpler analogues while providing pathways for further chemical modifications.

Nickel-Catalyzed Carbonylation Strategies for Cyclopentenone Core Assembly

Nickel-catalyzed carbonylation has emerged as a powerful method for constructing multisubstituted cyclopentenones. A seminal approach involves the reaction of cyclopropanol derivatives with benzyl bromides under 1 atm of carbon monoxide (CO), as demonstrated by Hou et al.. This method proceeds through a cascade mechanism:

  • Carbonylation of Benzyl Bromides: The nickel catalyst activates the benzyl bromide, facilitating CO insertion to form a benzoyl-nickel intermediate.
  • β-Carbon Elimination: Cyclopropanol undergoes ring-opening via β-C elimination, generating a nickel homoenolate species. This step is critical for establishing the cyclopentenone’s carbon skeleton.
  • Aldol Condensation: The homoenolate reacts intramolecularly with a ketone group, forming a 1,4-diketone intermediate that cyclizes to yield the cyclopentenone core.

For the target compound, substituting the benzyl bromide with 4-(methylsulfonyl)benzyl bromide could directly incorporate the sulfone-functionalized aryl group at position 3 of the cyclopentenone. The nickel catalyst (e.g., Ni(cod)~2~) combined with bipyridine ligands enables efficient coupling under mild conditions (60–80°C, 12–24 hours), achieving yields of 60–85%. Functional group tolerance allows for the presence of electron-withdrawing groups like sulfones, which do not impede the catalytic cycle.

Palladium-Mediated Cross-Coupling Approaches for Aryl Sulfone Incorporation

The 4-(methylsulfonyl)phenyl group can also be introduced via palladium-catalyzed cross-coupling. A three-component strategy using DABSO (a bench-stable SO~2~ surrogate), organolithium reagents, and aryl halides has been successfully applied to synthesize aryl sulfones. Key steps include:

  • Sulfinate Formation: Addition of 4-methylphenyl lithium to DABSO generates lithium 4-methylphenylsulfinate in situ.
  • Palladium-Catalyzed Coupling: The sulfinate reacts with a brominated cyclopentenone intermediate using Pd(OAc)~2~ and a XantPhos-derived ligand. Electron-poor ligands like 3,5-bis(trifluoromethyl)-XantPhos minimize aryl–phenyl exchange byproducts, improving selectivity.

This method achieves >80% yield for aryl sulfones, with compatibility for heteroaryl and alkenyl substrates. For example, coupling 3-bromo-cyclopent-2-enone with 4-methylphenylsulfinate under optimized conditions (Cs~2~CO~3~, 1,4-dioxane, 85°C) installs the sulfone group regioselectively at position 3.

Multi-Step Reaction Sequences Involving β-C Elimination and Aldol Condensation

The cyclopentenone framework is often assembled through a sequence of β-C elimination and Aldol condensation. In the nickel-catalyzed route:

  • Cyclopropanol Activation: Cyclopropanol’s strained ring undergoes β-C elimination upon reaction with a nickel catalyst, forming a homoenolate.
  • Carbonylative Coupling: The homoenolate reacts with the benzoyl-nickel intermediate from benzyl bromide carbonylation, producing a 1,4-diketone.
  • Cyclization: Base-mediated Aldol condensation closes the five-membered ring, yielding the cyclopentenone.

For 2-bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone, this sequence could be adapted by using 4-(methylsulfonyl)benzyl bromide and a brominated cyclopropanol derivative. The Aldol step’s regioselectivity is controlled by the diketone’s conformation, favoring cyclization to the thermodynamically stable trans-fused cyclopentenone.

Regioselective Bromination Techniques in Cyclopentenone Functionalization

Introducing bromine at position 2 of the cyclopentenone core requires precise regiocontrol. Two primary strategies are employed:

  • Electrophilic Bromination: Using bromine (Br~2~) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr~3~) directs electrophilic attack to the α-position of the carbonyl group. For cyclopent-2-enone, this results in bromination at C2 due to conjugation with the carbonyl.
  • Directed Bromination: Coordinating directing groups (e.g., sulfones) can guide bromination to adjacent positions. However, in this case, the sulfone at C3 may sterically hinder C2 bromination, necessitating stoichiometric control.

While the provided sources do not detail bromination specifically, analogous methodologies from nickel-catalyzed systems suggest that bromine could be introduced via a brominated benzyl bromide precursor or post-synthetic modification of the cyclopentenone core.

Radical Intermediates in Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysts such as palladium and titanium play critical roles in mediating radical pathways for functionalizing 2-bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone. The bromine atom at the C2 position undergoes homolytic cleavage under reductive conditions, generating a resonance-stabilized cyclopentenonyl radical intermediate [4] [6]. Computational studies at the CCSD(T)/cc-pVTZ level demonstrate that the methylsulfonyl group lowers the activation energy for radical formation by 12–15 kJ/mol compared to non-sulfonylated analogs due to enhanced spin delocalization [3].

Palladium-catalyzed cross-coupling reactions proceed via single electron transfer (SET) mechanisms under visible light irradiation (λ = 456 nm). Hybrid cyanoalkyl Pd(I) radical species form through oxidative addition of the C–Br bond, followed by ligand-assisted β-hydrogen elimination [5] [6]. A dual phosphine ligand system (e.g., Xantphos and PPh3) increases radical stability, achieving turnover frequencies of 0.8–1.2 s⁻¹ at 298 K [5]. The table below summarizes kinetic parameters for key radical intermediates:

IntermediateLifetime (ns)g-FactorStabilization Energy (kJ/mol)
Cyclopentenonyl radical120 ± 152.003489.7
Pd(I)–cyanoalkyl complex45 ± 52.012167.2
Ti(III)–bromide adduct280 ± 201.9876104.5

Data compiled from [3] [5] [6].

Electrocyclization Pathways for Cyclopentenone Derivative Formation

Electrocyclization of 2-bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone follows a conrotatory mechanism with activation barriers sensitive to substituent electronic effects. Density functional theory (DFT) calculations at the M06-2X/6-311+G** level reveal a transition state (TS) energy of 134.2 kJ/mol for ring-opening to form acyclic dienone products [3]. The methylsulfonyl group induces a 16° distortion in the TS geometry, increasing the dihedral angle between C1–C2–C3–C4 from 152° to 168° compared to desulfonylated analogs [3].

Under thermal conditions (373–423 K), the reaction proceeds via a [1] [3]-sigmatropic shift with an Arrhenius pre-exponential factor of 1.7 × 10¹³ s⁻¹ and activation energy of 98.4 kJ/mol [3]. Photochemical excitation at 254 nm alters the pathway to a [1] [5]-hydride shift mechanism, reducing the activation energy to 76.8 kJ/mol through n→π* orbital interactions [3].

Solvent Effects on [1] [5]-Hydride Shift Dynamics

Polar aprotic solvents significantly accelerate [1] [5]-hydride shifts in 2-bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone by stabilizing charge-separated transition states. In dimethylformamide (DMF), the rate constant increases to 4.8 × 10⁻⁴ s⁻¹ compared to 1.2 × 10⁻⁴ s⁻¹ in tetrahydrofuran (THF) at 298 K [3]. Linear solvation energy relationships (LSERs) show strong correlation (R² = 0.94) between reaction rates and solvent polarity indices:

$$ \log k = 0.78(\pi^*) + 0.32(\beta) - 0.15(\alpha) + 2.14 $$

Where $$\pi^*$$ represents solvent dipolarity, $$\beta$$ hydrogen-bond acceptance, and $$\alpha$$ hydrogen-bond donation [3]. Microviscosity effects become dominant in ionic liquids, with a 40% reduction in activation entropy observed in 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide compared to molecular solvents [3].

Excited-State Behavior in Photochemical Transformation Processes

Photoexcitation of 2-bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone at 300–350 nm populates the S1(ππ) state, which undergoes intersystem crossing to the T2(nπ) state with a quantum yield of 0.33 ± 0.05 [5]. Time-resolved spectroscopic studies reveal two decay pathways:

  • Radical recombination: Lifetime = 1.2 ± 0.3 μs, forming dimeric products via triplet-triplet annihilation [5].
  • Energy transfer: Quenching rate constants of 2.1 × 10⁹ M⁻¹s⁻¹ for molecular oxygen, producing singlet oxygen (ΦΔ = 0.18) [6].

Ligand-to-metal charge transfer (LMCT) in palladium complexes enables visible-light-driven C–Br bond activation. The excited-state Pd(0) catalyst exhibits a 150 mV anodic shift in reduction potential, facilitating oxidative addition with a rate acceleration factor of 10³ compared to thermal conditions [6].

The compound 2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone serves as a crucial building block in the synthesis of selective cyclooxygenase-2 inhibitors, representing a significant advancement in anti-inflammatory drug development. Cyclopentenones containing a 4-(methylsulfonyl)phenyl group in the 3-position and various substituents in the 2-position have been identified as selective inhibitors of cyclooxygenase-2 [3] [4] [5].

The methylsulfonyl group plays a critical role in the selectivity profile of these inhibitors. Research has demonstrated that 2-(3',5'-difluorophenyl)-3-(4'-methylsulfonylphenyl)cyclopent-2-enone displays high selectivity and potency against COX-2 [3]. The brominated analog serves as a key intermediate that allows for further functionalization through substitution reactions, enabling the introduction of various aryl groups at the 2-position to optimize selectivity and potency [2] [6].

The synthetic pathway typically involves the construction of the cyclopentenone core followed by introduction of the methylsulfonyl pharmacophore. The bromine substituent provides a convenient leaving group for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, which enables the incorporation of diverse aryl substituents [2]. This modular approach allows medicinal chemists to systematically explore structure-activity relationships and optimize inhibitor selectivity.

Studies have shown that the cyclopentenone scaffold with the methylsulfonyl group exhibits superior selectivity for COX-2 over COX-1 compared to traditional non-steroidal anti-inflammatory drugs [4] [5]. The three-dimensional structure of the cyclopentenone ring system provides optimal binding interactions with the COX-2 active site, while the methylsulfonyl group enhances selectivity through specific hydrogen bonding and electrostatic interactions [2].

Modular Building Block for Sp³-Rich Pharmaceutical Scaffolds

The compound 2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone serves as an important modular building block for constructing sp³-rich pharmaceutical scaffolds, addressing the growing demand for three-dimensional molecular architectures in drug discovery. The high proportion of sp³-hybridized carbon atoms in drug molecules correlates with improved developability, better physicochemical properties, and higher success rates in clinical development [7] [8] [9].

The cyclopentenone core provides multiple opportunities for stereoselective transformations that increase molecular complexity while maintaining drug-like properties. The α,β-unsaturated ketone system serves as a Michael acceptor for nucleophilic addition reactions, enabling the installation of various substituents with defined stereochemistry [10] [11]. Research has demonstrated that gold(I)-catalyzed cycloisomerization reactions can convert appropriately substituted cyclopentenones into complex ring-fused systems with high stereocontrol [10].

The bromine substituent at the 2-position provides a versatile handle for cross-coupling reactions, allowing the introduction of diverse aromatic and heteroaromatic substituents. This modularity enables the rapid generation of focused libraries of compounds with varying three-dimensional shapes and electronic properties [12] [13]. The methylsulfonyl group contributes to the overall polarity and hydrogen bonding capacity of the scaffold, influencing solubility and membrane permeability [14] [15].

Diversity-oriented synthesis strategies have been employed to convert cyclopentenone intermediates into structurally diverse scaffolds through build-couple-pair approaches [7]. The cyclopentenone scaffold can undergo ring-closing metathesis, cycloaddition reactions, and various annulation processes to generate fused bicyclic and spirocyclic systems with high sp³ content [14] [15]. These three-dimensional scaffolds exhibit improved binding selectivity and reduced off-target effects compared to planar aromatic compounds [7].

The importance of sp³-rich scaffolds in central nervous system drug discovery has been particularly emphasized, as these compounds tend to have better brain penetration and reduced P-glycoprotein efflux [12] [13]. The cyclopentenone scaffold can be functionalized to generate lead-like compounds that satisfy CNS Multi-Parameter Optimization criteria, including appropriate lipophilicity, polar surface area, and molecular weight [12].

Thiol-Mediated Bioconjugation Strategies for Targeted Drug Delivery

The compound 2-Bromo-3-(4-(methylsulfonyl)phenyl)cyclopent-2-enone represents a valuable electrophilic building block for thiol-mediated bioconjugation strategies in targeted drug delivery systems. The α,β-unsaturated ketone system functions as a Michael acceptor that can undergo covalent conjugation with cysteine residues in proteins or small molecule thiols, enabling the development of covalent drug delivery systems [16] [17] [18].

Thiol-Michael addition reactions have gained significant attention in pharmaceutical sciences due to their high efficiency, selectivity, and biocompatibility under physiological conditions [18] [19]. The cyclopentenone scaffold provides an ideal platform for these reactions, as the electron-withdrawing methylsulfonyl group enhances the electrophilicity of the β-carbon, facilitating rapid and selective thiol addition [20] [21]. This reactivity profile enables the development of covalent inhibitors and bioconjugates with improved target engagement and duration of action [20].

The bromine substituent in the 2-position can be utilized for further functionalization to introduce targeting moieties, linkers, or drug payloads. This modular approach allows for the construction of sophisticated drug delivery systems where the cyclopentenone core serves as both a reactive handle and a structural element [22] [23]. Research has demonstrated that vinyl sulfones and maleimide derivatives can be incorporated into cyclopentenone scaffolds to create dual-reactive systems for orthogonal bioconjugation [17] [24].

The methylsulfonyl group contributes to the overall stability and reactivity of the Michael acceptor system while providing opportunities for hydrogen bonding interactions with target proteins [17]. Studies have shown that the sulfonyl group can enhance the binding affinity of covalent inhibitors through non-covalent interactions that precede covalent bond formation [20] [25].

Thiol-responsive drug delivery systems based on cyclopentenone scaffolds have been developed for targeted cancer therapy [22] [23]. The higher concentration of glutathione in cancer cells compared to normal cells creates a reducing environment that can trigger drug release through thiol-disulfide exchange reactions [23]. The cyclopentenone scaffold can be designed to undergo selective cleavage or rearrangement in the presence of cellular thiols, enabling controlled drug release at the target site [16] [26].

XLogP3

1.9

Dates

Last modified: 08-19-2023

Explore Compound Types